1-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound characterized by the presence of a difluorophenyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,5-difluoroaniline with appropriate reagents under controlled conditions. One common method includes the use of 1,3,5-trichlorobenzene as a starting material, which undergoes fluorination followed by amination . The reaction conditions often involve the use of aqueous or anhydrous ammonia to facilitate the amination process.
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly involving the difluorophenyl group.
Scientific Research Applications
1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . This suggests that the compound may exert its effects through the activation of apoptotic pathways.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar in structure but with different fluorine substitution patterns, which may affect its reactivity and biological activity.
1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: This compound has additional functional groups that may enhance its cytotoxicity and selectivity in biological assays.
Properties
IUPAC Name |
2-(3,5-difluorophenyl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-6-2-10(13)15(14-6)9-4-7(11)3-8(12)5-9/h2-5H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUXSDNKBBJXSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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